Sotalol Hydrochloride

Atrial Fibrillation Antiarrhythmic Drug Comparison Rhythm Control

Sotalol hydrochloride (CAS 959-24-0) uniquely combines non-selective beta-blockade (Class II) with K+ channel blockade (Class III), conferring superior post-cardioversion sinus rhythm maintenance vs. pure beta-blockers. It avoids amiodarone's multi-organ toxicity and offers predictable renal pharmacokinetics with low inter-individual variability. High aqueous solubility (61 mg/mL) enables extemporaneous compounding for dysphagic patients. Serves as the established positive control in TQT studies (QT dispersion 77 ms; torsades de pointes benchmark 2-4%). Specify hydrochloride salt for solubility—do not substitute free base.

Molecular Formula C12H21ClN2O3S
Molecular Weight 308.83 g/mol
CAS No. 959-24-0
Cat. No. B000547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSotalol Hydrochloride
CAS959-24-0
SynonymsDarob
MJ 1999
MJ-1999
MJ1999
Sotalol
Sotalol Hydrochloride
Sotalol Monohydrochloride
Molecular FormulaC12H21ClN2O3S
Molecular Weight308.83 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
InChIInChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H
InChIKeyVIDRYROWYFWGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>46.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Sotalol Hydrochloride (CAS 959-24-0): Class III Antiarrhythmic with Non-Selective Beta-Blockade Activity for Atrial and Ventricular Arrhythmia Management


Sotalol hydrochloride is a racemic mixture of d- and l-sotalol that functions as both a non-selective beta-adrenergic receptor antagonist (Class II antiarrhythmic) and a potassium channel blocker that prolongs cardiac action potential duration and refractory periods (Class III antiarrhythmic) [1]. The hydrochloride salt form (CAS 959-24-0) is a white crystalline solid with a molecular weight of 308.8 g/mol, freely soluble in water and ethanol, and practically insoluble in methylene chloride [2]. Unlike many beta-blockers, sotalol is hydrophilic, lacks intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects, and is excreted virtually unchanged by the kidneys, conferring predictable pharmacokinetics with low inter-individual variability [3].

Why Sotalol Hydrochloride Cannot Be Interchanged with Other Class III Antiarrhythmics or Beta-Blockers: Evidence-Based Differentiation


Sotalol hydrochloride occupies a unique pharmacological niche that prevents straightforward substitution with other antiarrhythmic agents. Unlike pure Class III agents such as dofetilide or ibutilide, sotalol combines beta-adrenergic blockade with action potential prolongation, resulting in a distinct efficacy and proarrhythmia risk profile [1]. Compared with amiodarone, sotalol demonstrates shorter median time to atrial fibrillation recurrence (74 vs. 487 days) but avoids amiodarone's multi-organ toxicity burden [2]. Relative to dronedarone, sotalol exhibits higher rates of cardiovascular hospitalization and ventricular arrhythmias [3]. Against pure beta-blockers such as propranolol or atenolol, sotalol's additional Class III activity confers superior efficacy in maintaining sinus rhythm post-cardioversion, but with a 2-4% incidence of torsades de pointes that is dose- and renal-function dependent [4]. These quantitative differences in efficacy, safety, and monitoring requirements render sotalol hydrochloride pharmacologically non-interchangeable with its closest analogs.

Quantitative Differentiation of Sotalol Hydrochloride Against Key Comparators: Head-to-Head Efficacy, Safety, and Pharmacokinetic Data


Sotalol Hydrochloride vs. Amiodarone: Comparative Efficacy in Atrial Fibrillation Rhythm Control

In the SAFE-T randomized controlled trial (n=665), sotalol demonstrated inferior long-term maintenance of sinus rhythm compared with amiodarone. While spontaneous conversion rates were similar (sotalol 24.2% vs. amiodarone 27.1%, P=0.41), the median time to atrial fibrillation recurrence was 74 days for sotalol versus 487 days for amiodarone (P<0.001) in the intention-to-treat analysis [1]. However, in the subgroup with ischemic heart disease, the median time to recurrence was 428 days for sotalol versus 569 days for amiodarone (P=0.53), indicating comparable efficacy in this specific population [1].

Atrial Fibrillation Antiarrhythmic Drug Comparison Rhythm Control

Sotalol Hydrochloride QT Dispersion and Proarrhythmic Risk Profile Compared with Amiodarone

A case report evaluating a patient who developed sotalol-induced torsades de pointes and was subsequently treated with amiodarone demonstrated that while both drugs produced comparable degrees of QT interval prolongation, QT dispersion was markedly lower with amiodarone (47 ms) than with sotalol (77 ms) [1]. Drug-free control QT dispersion was 43 ms [1]. This 30 ms difference in QT dispersion indicates a higher spatial heterogeneity of repolarization with sotalol, which is mechanistically linked to increased proarrhythmic risk.

QT Prolongation Torsades de Pointes Cardiac Safety

Sotalol Hydrochloride Central Nervous System Penetration and Pharmacokinetic Profile Compared with Lipophilic Beta-Blockers

In a comparative pharmacokinetic study in anesthetized cats, sotalol demonstrated the lowest brain:plasma uptake ratio (0.52) among evaluated beta-blockers, compared with 38.0 for propranolol and 0.71 for acebutolol [1]. Sotalol also exhibited the slowest cerebrospinal fluid entry rate and the lowest volume of distribution (Vd) [1]. This hydrophilic profile results in negligible blood-brain barrier penetration, which correlates with a lower incidence of central nervous system adverse effects such as fatigue, depression, and sleep disturbances commonly reported with lipophilic beta-blockers.

Pharmacokinetics CNS Penetration Beta-Blocker Comparison

Sotalol Hydrochloride Hydrochloride Salt Solubility and Formulation Advantage Over Free Base

Sotalol hydrochloride demonstrates pH-dependent solubility with maximum solubility observed in the pH range of 2.9 to 6.1 [1]. The hydrochloride salt is freely soluble in water and soluble in ethanol (96%), whereas the free base form (CAS 3930-20-9) exhibits substantially lower aqueous solubility [2]. This enhanced solubility of the hydrochloride salt enables the development of oral solutions and liquid formulations, including the patented Sotylize oral solution that provides an alternative to tablet administration for patients with dysphagia [3].

Pharmaceutical Formulation Salt Form Solubility

Sotalol Hydrochloride Beta-Adrenergic Blocking Potency Compared with Propranolol

In human volunteers, 40 mg oral sotalol produced approximately 70% reduction in isoproterenol-induced cardiovascular effects, comparable to 40 mg oral propranolol which also produced approximately 70% reduction [1]. At the 80 mg dose, sotalol reduced isoproterenol effects by 80-90% [1]. In isolated tracheal smooth muscle studies, propranolol was approximately 30,000 times as potent as practolol, while sotalol was approximately 30 times as potent as practolol, indicating that sotalol is approximately 1,000-fold less potent than propranolol as a beta-adrenergic antagonist on a molar basis [2].

Beta-Blockade Pharmacodynamics Potency Comparison

Sotalol Hydrochloride Defragmentation Effects in Atrial Fibrillation Computational Modeling

A computational modeling study of 25 AF patient-specific left atrial models evaluated the spatial effects of five antiarrhythmic drugs. Sotalol reduced mean dominant frequency (DF) in a dose-dependent manner (P<0.001) and during AF defragmentation episodes, mean DF was significantly lower (P<0.001) while coefficient of variation of DF (DF-COV) was higher (P<0.001) than in non-defragmenting conditions [1]. While direct inter-drug quantitative comparisons for DF reduction magnitude were not reported, the study demonstrated that sotalol's DF reduction is predominant in pulmonary vein regions and during high Smax (≥1.4) conditions, distinguishing its spatial mechanism from other Class III agents [1].

Atrial Fibrillation Computational Modeling Antiarrhythmic Drug Mechanisms

Sotalol Hydrochloride: Evidence-Supported Research and Clinical Application Scenarios


Atrial Fibrillation Rhythm Control in Patients with Ischemic Heart Disease

Based on SAFE-T trial data, sotalol hydrochloride is indicated for maintaining sinus rhythm in patients with persistent atrial fibrillation and concomitant ischemic heart disease. In this subgroup, median time to AF recurrence was 428 days for sotalol versus 569 days for amiodarone (P=0.53), demonstrating comparable efficacy without the multi-organ toxicity risks associated with long-term amiodarone therapy . Procurement should prioritize sotalol for this patient population when amiodarone's pulmonary, thyroid, or hepatic toxicity profiles are contraindicated or when shorter-duration therapy is anticipated. Baseline and on-therapy QT interval monitoring with dose adjustment based on creatinine clearance is mandatory .

Pediatric and Geriatric Arrhythmia Management Requiring Liquid Dosage Forms

Sotalol hydrochloride's aqueous solubility (61 mg/mL in water at 25°C ) enables extemporaneous compounding of oral liquid formulations stable for 180 days under refrigeration [1]. This formulation flexibility addresses the needs of neonatal, pediatric, and geriatric patients with dysphagia or enteral feeding tube requirements. The patented Sotylize oral solution further provides a regulatory-approved, stability-optimized liquid dosage form that avoids tablet swallowing [2]. Procurement for hospital formularies and compounding pharmacies should specifically specify the hydrochloride salt form (CAS 959-24-0) rather than free base to ensure adequate solubility and formulation compatibility.

Research Applications Requiring Dual Class II/III Antiarrhythmic Activity with Minimal CNS Interference

For in vitro and in vivo electrophysiology research, sotalol hydrochloride (IC50 = 43 μM for potassium channel blockade ) provides a unique pharmacological tool with combined beta-adrenergic blockade and action potential prolongation. Its hydrophilic nature and minimal blood-brain barrier penetration (brain:plasma ratio 0.52 [1]) reduce CNS-mediated confounding variables in cardiovascular studies. Researchers should specify sotalol hydrochloride (CAS 959-24-0) rather than free base to ensure solubility in aqueous buffers and physiological solutions. The compound's stability at 2-8°C with defined melting point (206.5-209°C [2]) supports reproducible experimental conditions across longitudinal studies.

Pharmacovigilance and QT Safety Studies in Drug Development

Sotalol hydrochloride serves as a positive control in thorough QT (TQT) studies due to its well-characterized, concentration-dependent QT prolongation effect. The compound's QT dispersion profile (77 ms vs. 43 ms drug-free ) and established torsades de pointes incidence of 2-4% at therapeutic doses [1] provide a benchmark for evaluating proarrhythmic liability of new chemical entities. Procurement for clinical pharmacology units and CROs should source GMP-grade sotalol hydrochloride with full analytical characterization and stability documentation to meet regulatory submission requirements for TQT study data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sotalol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.